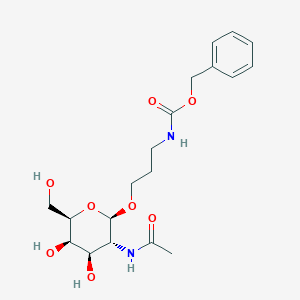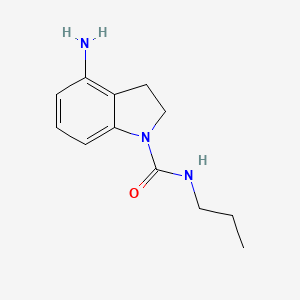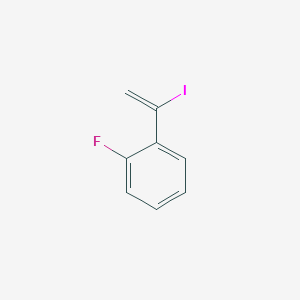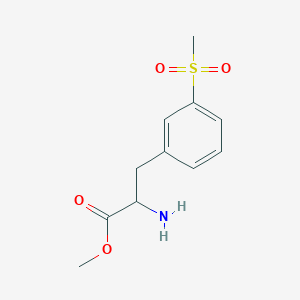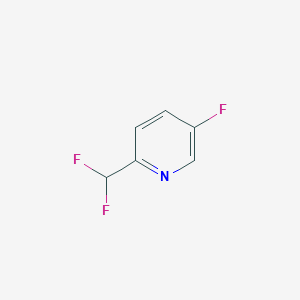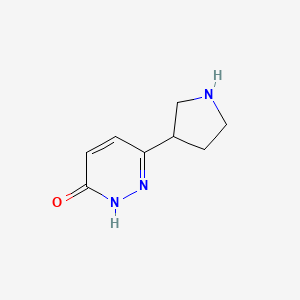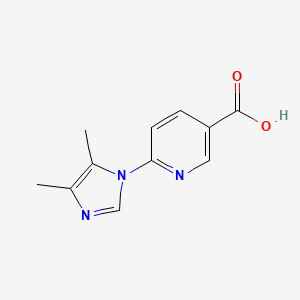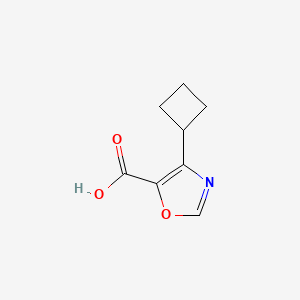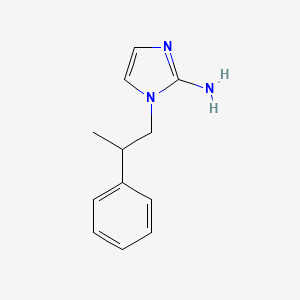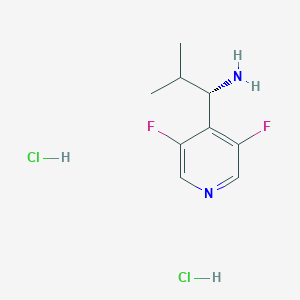
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms and an amine group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride typically involves several steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of fluorine atoms to the pyridine ring via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Resolution of Enantiomers: Separation of the (S)-enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group under oxidative conditions.
Reduction: Reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: Halogen exchange reactions where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine analogs.
Scientific Research Applications
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Investigated for its potential effects on cellular pathways and receptor interactions.
Chemical Biology: Employed in the design of chemical probes for studying biological systems.
Industrial Chemistry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amine group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride: The enantiomer of the (S)-form, with similar structural properties but different biological activities.
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: A structurally related compound with a cyclopropyl group instead of a methyl group.
Uniqueness
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable for research and development in various scientific fields.
Properties
Molecular Formula |
C9H14Cl2F2N2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2.2ClH/c1-5(2)9(12)8-6(10)3-13-4-7(8)11;;/h3-5,9H,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI Key |
WQVLYXGBJOXEER-WWPIYYJJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=NC=C1F)F)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C1=C(C=NC=C1F)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
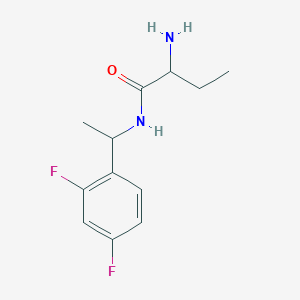
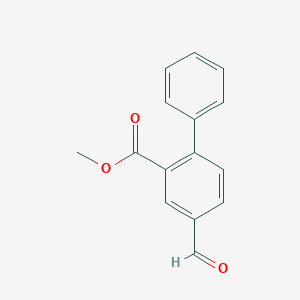
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
